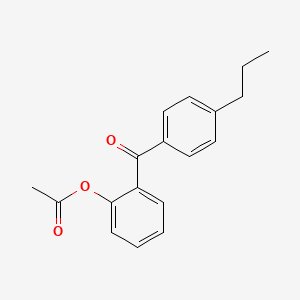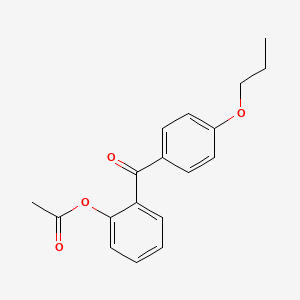
4-アセトキシ-4'-プロピルベンゾフェノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetoxy-4'-propylbenzophenone is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetoxy-4'-propylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetoxy-4'-propylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成中間体
4-アセトキシ-4'-プロピルベンゾフェノン: は、複雑な有機分子の合成における中間体として役立ちます。その構造は、さらなる化学修飾を受けやすく、有機化学において汎用性の高いビルディングブロックとなっています。 研究者は、それを利用して、新しい医薬品、農薬、およびポリマーの開発に不可欠なさまざまな分子骨格を構築しています .
材料科学
材料科学において、この化合物は、特定の光学特性を持つ新規材料の開発に応用されています。 そのベンゾフェノン部分は、ポリマーに組み込むことで、そのUV安定性を向上させることができ、屋外での用途に適しています .
分析化学
4-アセトキシ-4'-プロピルベンゾフェノン: は、分析化学において、機器の校正と方法の検証のための標準として使用されています。 その明確に定義された物理的および化学的特性により、クロマトグラフィーおよび分光分析のための優れた参照物質となっています .
医薬品研究
この化合物は、医薬品研究において、創薬および開発における潜在的な役割のために研究されています。 その化学構造は、生物学的標的に相互作用する可能性のあるアナログを作成することを可能にし、新しい治療薬の発見につながります .
化学合成研究
研究者は、4-アセトキシ-4'-プロピルベンゾフェノンを、化学合成におけるその有用性について研究しています。 さまざまな化学反応における触媒または試薬としての反応性と可能性について調査されており、合成経路を合理化し、収率を向上させる可能性があります .
工業用途
工業的には、4-アセトキシ-4'-プロピルベンゾフェノンは、染料、香料、およびその他のファインケミカルの製造に使用される可能性があります。 そのさまざまな化学反応を起こす能力は、工業用化学プロセスにおいて貴重な成分となっています .
特性
IUPAC Name |
[4-(4-propylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-4-14-5-7-15(8-6-14)18(20)16-9-11-17(12-10-16)21-13(2)19/h5-12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECFYLXIKCQLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641713 |
Source


|
| Record name | 4-(4-Propylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-72-6 |
Source


|
| Record name | 4-(4-Propylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














